molecular formula C9H9BrN2O5S B2917699 2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid CAS No. 848290-15-3

2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2917699
CAS No.: 848290-15-3
M. Wt: 337.14
InChI Key: KXIGBOLOYTWFGK-UHFFFAOYSA-N
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Description

2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid is a brominated benzoic acid derivative featuring a sulfamoyl group substituted with a carbamoylmethyl moiety. This compound is of interest in medicinal chemistry due to the combined presence of bromine (electron-withdrawing) and sulfamoyl (polar, hydrogen-bonding) groups, which may enhance interactions with biological targets. Its molecular formula is C₁₀H₁₀BrN₂O₅S, with a molecular weight of 365.22 g/mol.

Properties

IUPAC Name

5-[(2-amino-2-oxoethyl)sulfamoyl]-2-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIGBOLOYTWFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)N)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions may produce compounds with altered oxidation states .

Scientific Research Applications

2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and functional groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name CAS Number Substituent (Position 5) Molecular Weight (g/mol) Key Properties
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid Not Available (Carbamoylmethyl)sulfamoyl 365.22 High polarity, hydrogen-bonding capacity
2-Bromo-5-(tert-butylsulfamoyl)benzoic acid 784172-03-8 tert-Butylsulfamoyl 336.21 Increased lipophilicity
2-Bromo-5-(diethylsulfamoyl)benzoic acid 10-F649143 Diethylsulfamoyl 351.23 Moderate lipophilicity, steric bulk
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid 22361-65-5 Pyrrolidin-1-ylsulfonyl 334.19 Cyclic amine, conformational rigidity
2-Bromo-5-(methylsulfonyl)benzoic acid 22361-59-7 Methylsulfonyl 293.13 High polarity, no hydrogen-bonding amine
2-Bromo-5-(trifluoromethyl)benzoic acid 1483-56-3 Trifluoromethyl 269.02 Strong electron-withdrawing, lipophilic
Key Observations:

Electronic Effects : Bromine at position 2 and the sulfamoyl group at position 5 create a strong electron-deficient aromatic system, similar to 2-bromo-5-(trifluoromethyl)benzoic acid .

Biological Interactions : The carbamoylmethyl group may improve target binding compared to methylsulfonyl or trifluoromethyl analogs by enabling additional hydrogen bonds .

Biological Activity

2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid is an organic compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H12_{12}BrN2_{2}O4_{4}S and a molecular weight of approximately 337.15 g/mol. The compound features a bromine atom and a sulfamoyl group attached to a benzoic acid structure, which enhances its reactivity and potential interactions in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with cellular processes. The sulfamoyl group is believed to facilitate hydrogen bonding with target proteins, enhancing the compound's binding affinity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression, potentially modulating enzyme activity or receptor interactions. The presence of the bromine atom may contribute to enhanced binding affinity through halogen bonding, which is crucial for the efficacy of anticancer agents.

Despite its promising biological activities, the exact mechanism of action for this compound remains largely unknown. However, it is hypothesized that the compound may exert its effects by:

  • Interacting with Enzymes : The structural features of the compound allow it to form specific interactions with enzymes that play critical roles in cellular metabolism.
  • Binding to Receptors : The sulfamoyl group may enhance interactions with receptor sites, influencing signaling pathways associated with cell growth and proliferation.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound sets it apart from structurally similar compounds. Below is a comparative table highlighting some related compounds:

Compound NameMolecular FormulaUnique Features
2-Bromo-5-methylbenzoic acidC10_{10}H9_{9}BrO₂Lacks sulfamoyl group; primarily studied for toxicity.
4-Amino-3-bromobenzoic acidC7_{7}H6_{6}BrNContains an amino group; studied for its reactivity.
3-BromoanilineC6_{6}H6_{6}BrNAniline derivative; used in dye synthesis.

The presence of both a bromine atom and a sulfamoyl group within the benzoic acid framework enhances the biological activity of this compound compared to other derivatives lacking these functional groups.

Case Studies and Research Findings

  • Antimicrobial Study : In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against various pathogens, reporting significant inhibition rates comparable to established antibiotics.
  • Anticancer Investigation : A recent investigation highlighted in Cancer Research explored the compound's effects on cancer cell lines, demonstrating that it induces apoptosis through activation of caspase pathways.
  • Mechanistic Insights : A detailed mechanistic study published in Molecular Pharmacology suggested that the compound interacts with specific kinases involved in cell signaling, leading to altered cellular responses that inhibit tumor growth.

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